2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile
CAS No.: 804519-27-5
Cat. No.: VC8296238
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 804519-27-5 |
|---|---|
| Molecular Formula | C9H13N3 |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 2-amino-4-methyl-1-propylpyrrole-3-carbonitrile |
| Standard InChI | InChI=1S/C9H13N3/c1-3-4-12-6-7(2)8(5-10)9(12)11/h6H,3-4,11H2,1-2H3 |
| Standard InChI Key | YXHGHIPMRPOBRH-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=C1N)C#N)C |
| Canonical SMILES | CCCN1C=C(C(=C1N)C#N)C |
Introduction
Chemical Identification and Structural Properties
Molecular and Structural Characteristics
2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile features a pyrrole ring with substituents at positions 1, 2, 3, and 4 (Figure 1). Key structural attributes include:
The propyl group at N1 enhances lipophilicity, while the amino and cyano groups at C2 and C3 contribute to hydrogen bonding and dipole interactions, respectively .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~3350–3410 cm⁻¹ (N–H stretch from the amino group).
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Nuclear Magnetic Resonance (NMR):
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile involves multi-step reactions, as detailed in the patent CN103864661A :
Step 1: Reductive Amination
Aminoacetaldehyde dimethyl acetal reacts with benzaldehyde in toluene under reflux, followed by sodium borohydride reduction to yield N-benzyl-2,2-dimethoxy-ethylamine.
Step 2: Cyclization
The intermediate reacts with propane dinitrile in the presence of a base (e.g., NaH) to form 1-benzyl-2-amino-3-cyanopyrrole.
Physicochemical Characteristics
Thermal and Solubility Properties
| Property | Value |
|---|---|
| Melting Point | 145–148°C (predicted) |
| Solubility in Water | 2.1 mg/mL (25°C) |
| LogP (Partition Coeff.) | 1.8 |
| Stability | Stable under inert atmosphere |
The propyl group enhances lipid solubility compared to shorter-chain analogs, making the compound suitable for hydrophobic matrices .
Reactivity
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Amino Group: Participates in Schiff base formation and acylation reactions.
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Cyano Group: Susceptible to hydrolysis to carboxylic acids under acidic conditions .
Biological and Pharmacological Activities
While direct biological data for this compound is limited, structurally related pyrrole-carbonitriles exhibit:
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Antimicrobial Activity: MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Escherichia coli in analogs.
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Enzyme Inhibition: Interaction with bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins).
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Anticancer Agents: Pyrrole derivatives inhibit kinase pathways in tumor cells.
Materials Science
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